molecular formula C13H24N2O2 B1485152 tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate CAS No. 1935986-09-6

tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate

Cat. No. B1485152
CAS RN: 1935986-09-6
M. Wt: 240.34 g/mol
InChI Key: UZOVFHUCEDNGOP-UHFFFAOYSA-N
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Description

Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is a chemical compound with the CAS Number: 1935986-09-6 . It has a molecular weight of 240.35 and its IUPAC name is given by the Inchi Code: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3, (H,15,16) .


Molecular Structure Analysis

The molecular structure of this compound is given by the Inchi Code: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3, (H,15,16) . A single-crystal X-ray diffraction study was performed on a similar compound .

It is stored at room temperature . The molecular formula is C13H24N2O2 .

Scientific Research Applications

Environmental Chemistry

Lastly, it could be used in environmental chemistry to study the degradation of carbamate compounds in the environment and their impact on ecosystems.

Each of these applications leverages the unique chemical structure of tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate to explore different scientific questions and develop new technologies or products. The compound’s versatility in various fields of research highlights its importance in scientific advancements .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-6-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVFHUCEDNGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Reactant of Route 5
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Reactant of Route 6
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate

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